2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 3-position and a chlorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-chloropyrazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols[][3].
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the amino group.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Formation of 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetaldehyde.
Reduction: Formation of 2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethylamine.
Substitution: Formation of 2-(3-amino-4-substituted-1H-pyrazol-1-yl)ethan-1-ol.
Scientific Research Applications
2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The chlorine atom can enhance the compound’s binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-chloropyrazole: Lacks the ethan-1-ol moiety, making it less versatile in chemical reactions.
2-(3-amino-1H-pyrazol-1-yl)ethan-1-ol: Lacks the chlorine atom, which may reduce its binding affinity in biological systems.
2-(4-chloro-1H-pyrazol-1-yl)ethan-1-ol: Lacks the amino group, which may affect its reactivity and biological activity.
Properties
Molecular Formula |
C5H8ClN3O |
---|---|
Molecular Weight |
161.59 g/mol |
IUPAC Name |
2-(3-amino-4-chloropyrazol-1-yl)ethanol |
InChI |
InChI=1S/C5H8ClN3O/c6-4-3-9(1-2-10)8-5(4)7/h3,10H,1-2H2,(H2,7,8) |
InChI Key |
QDSQZNISQXRGMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCO)N)Cl |
Origin of Product |
United States |
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